molecular formula C7H14ClNO2 B1391491 trans-3-Aminocyclohexanecarboxylic acid hydrochloride CAS No. 862401-49-8

trans-3-Aminocyclohexanecarboxylic acid hydrochloride

Cat. No. B1391491
CAS RN: 862401-49-8
M. Wt: 179.64 g/mol
InChI Key: BOUHXQPJYJANEO-KGZKBUQUSA-N
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Description

“trans-3-Aminocyclohexanecarboxylic acid hydrochloride” is a chemical compound used as a biochemical reagent . It is soluble in water and glycerol but insoluble in ethanol and chloroform . It is typically stored away from strong oxidizing agents in cool, dry conditions within well-sealed containers .


Molecular Structure Analysis

The molecular formula of “trans-3-Aminocyclohexanecarboxylic acid hydrochloride” is C7H14ClNO2 . Its molecular weight is 179.64 g/mol.


Physical And Chemical Properties Analysis

“trans-3-Aminocyclohexanecarboxylic acid hydrochloride” is a solid compound . It is soluble in water and glycerol, but insoluble in ethanol and chloroform . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Scientific Research Applications

Optical Rotations and Derivatives

Trans-3-Aminocyclohexanecarboxylic acid hydrochloride's derivatives have been explored for their optical activity. For instance, studies have demonstrated how optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives show consistent signs of optical rotations, indicating their potential utility in optical applications (Nohira, Ehara, & Miyashita, 1970).

Peptide Synthesis

This chemical has been used in the synthesis of peptides. Specifically, its insertion into di- and tri-peptides has been described, showcasing its role in developing peptide structures with potentially novel properties (Škarić, Kovačević, & Škarić, 1976).

Building Block for Helical β-Peptides

It serves as an essential building block for helical β-peptides. Its utility in synthesizing enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a significant component in β-peptides, has been noted, offering avenues for creating structurally unique peptides (Berkessel, Glaubitz, & Lex, 2002).

Enantioselective Synthesis

The compound has found use in the enantioselective synthesis of gamma-amino acids, demonstrating its value in creating enantiomerically pure substances. This is particularly relevant in the pharmaceutical industry, where the chirality of compounds can significantly impact their biological activity (Winkler, Knall, Kulterer, & Klempier, 2007).

Conformational Analysis

Studies have also utilized trans-3-Aminocyclohexanecarboxylic acid hydrochloride in conformational analysis, especially in understanding the structural behavior of peptide oligomers. This includes exploring how different amino acid configurations affect the overall structure of peptides (Choi, Ivancic, Guzei, & Gellman, 2013).

Mechanism of Action

While specific information on the mechanism of action for “trans-3-Aminocyclohexanecarboxylic acid hydrochloride” is not available, it’s worth noting that similar compounds like Tranexamic acid, a synthetic derivative of lysine, act as antifibrinolytics. They competitively inhibit the activation of plasminogen to plasmin .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(1R,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUHXQPJYJANEO-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Aminocyclohexanecarboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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